Multitarget AD inhibitor-1
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Overview
Description
Multitarget AD inhibitor-1 is a reversible and selective inhibitor of butyrylcholinesterase (BuChE) with IC50 values of 7.22 μM for human BuChE and 1.55 μM for equine serum BuChE . It also exhibits inhibitory activity towards β-secretase, amyloid β aggregation, and tau aggregation . This compound is being explored for its potential in treating Alzheimer’s disease due to its ability to target multiple pathways involved in the disease’s progression .
Preparation Methods
The synthesis of Multitarget AD inhibitor-1 involves the design and synthesis of multi-target directed ligands. One approach includes the hybridization of tacrine with pyrimidone compounds using cysteamine or cystamine as connectors . The reaction conditions typically involve standard organic synthesis techniques such as condensation reactions, purification through column chromatography, and characterization using NMR and mass spectrometry . Industrial production methods would likely scale up these laboratory procedures, ensuring the purity and consistency required for pharmaceutical applications.
Chemical Reactions Analysis
Multitarget AD inhibitor-1 undergoes several types of chemical reactions:
Oxidation: This reaction can modify the functional groups within the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its binding affinity to targets.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific conditions and reagents used but generally aim to enhance the compound’s inhibitory activities.
Scientific Research Applications
Multitarget AD inhibitor-1 has several scientific research applications:
Mechanism of Action
Multitarget AD inhibitor-1 exerts its effects by inhibiting butyrylcholinesterase, β-secretase, and preventing amyloid β and tau aggregation . By inhibiting butyrylcholinesterase, it increases the levels of acetylcholine in the brain, which is crucial for cognitive function . The inhibition of β-secretase reduces the production of amyloid β plaques, a hallmark of Alzheimer’s disease . Additionally, preventing tau aggregation helps in maintaining neuronal structure and function .
Comparison with Similar Compounds
Multitarget AD inhibitor-1 is unique due to its ability to target multiple pathways involved in Alzheimer’s disease. Similar compounds include:
Donepezil: Primarily an acetylcholinesterase inhibitor, it does not target β-secretase or tau aggregation.
Galantamine: Another acetylcholinesterase inhibitor with limited multi-target capabilities.
Rivastigmine: Inhibits both acetylcholinesterase and butyrylcholinesterase but does not affect β-secretase or tau aggregation.
This compound stands out due to its broader range of targets, potentially offering a more comprehensive approach to treating Alzheimer’s disease .
Properties
Molecular Formula |
C29H38N2O |
---|---|
Molecular Weight |
430.6 g/mol |
IUPAC Name |
1-[(3-tert-butylphenyl)methylamino]-3-(3,3-diphenylpropylamino)propan-2-ol |
InChI |
InChI=1S/C29H38N2O/c1-29(2,3)26-16-10-11-23(19-26)20-31-22-27(32)21-30-18-17-28(24-12-6-4-7-13-24)25-14-8-5-9-15-25/h4-16,19,27-28,30-32H,17-18,20-22H2,1-3H3 |
InChI Key |
QEVPSMYJQDNACG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1)CNCC(CNCCC(C2=CC=CC=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
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